molecular formula C17H16N4O6S B2380172 2-(3,5-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 476280-30-5

2-(3,5-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2380172
CAS No.: 476280-30-5
M. Wt: 404.4
InChI Key: SQBNSTJPULIBGK-UHFFFAOYSA-N
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Description

2-(3,5-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry. This compound, in particular, features a unique structure that combines a dinitrobenzamido group with a tetrahydrobenzo[b]thiophene core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Amidation: Conversion of 3,5-dinitrobenzoic acid to 3,5-dinitrobenzamide through reaction with ammonia or an amine.

    Cyclization: Formation of the tetrahydrobenzo[b]thiophene core through a cyclization reaction involving a suitable thiophene precursor.

    Carboxylation: Introduction of the carboxamide group at the 3-position of the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Amino Derivatives: Reduction of nitro groups can yield amino derivatives.

    Oxidized Products: Oxidation can lead to the formation of carboxylic acids or other oxidized species.

    Substituted Thiophenes: Substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

2-(3,5-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as an anticancer, anti-inflammatory, or antimicrobial agent.

    Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes.

    Industrial Chemistry: The compound can serve as a precursor for the synthesis of other complex molecules with desired properties.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dinitrobenzamido)-5-methylthiophene-3-carboxamide: Lacks the tetrahydrobenzo[b] ring, making it less complex.

    2-(3,5-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene: Lacks the carboxamide group, affecting its reactivity and applications.

Uniqueness

2-(3,5-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(3,5-dinitrobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O6S/c1-8-2-3-13-12(4-8)14(15(18)22)17(28-13)19-16(23)9-5-10(20(24)25)7-11(6-9)21(26)27/h5-8H,2-4H2,1H3,(H2,18,22)(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBNSTJPULIBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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